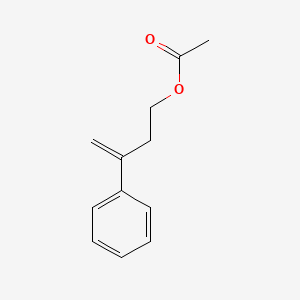
3-Phenylbut-3-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbut-3-enyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
3-Phenylbut-3-enyl acetate, with the molecular formula C12H14O2 and a molecular weight of approximately 190.24 g/mol, is classified as an acetate ester. Its structure features a phenyl group attached to a butenyl chain with an acetate functional group, characterized by a double bond between the second and third carbon atoms of the butenyl chain. This unique arrangement imparts distinct chemical properties that enhance its reactivity and applicability in various chemical reactions .
Organic Synthesis
This compound is utilized in organic synthesis due to its reactivity. It serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it valuable in creating more complex molecules.
Perfumery
One of the most notable applications of this compound is in the fragrance industry. It is used for its pleasant aroma, reminiscent of geraniol and citronellol acetates. The compound's stability and fixation properties make it suitable for inclusion in perfume formulations, enhancing the longevity and complexity of scents .
Flavoring Agent
In addition to its use in perfumery, this compound can also serve as a flavoring agent in food products due to its aromatic properties. Its sweet and floral notes can enhance various culinary applications.
Perfume Composition Development
A study focused on developing perfume compositions using this compound demonstrated that it could effectively replace traditional fragrance components like phenylethyl acetate while providing enhanced durability due to its chemical structure . The research indicated that formulations containing this compound exhibited improved scent retention over time.
Organic Synthesis Optimization
Research has explored optimizing the synthesis of this compound through various reaction conditions, resulting in higher yields and purities of the product. By adjusting temperature and reaction time, yields were reported as high as 95% under optimal conditions .
Propriétés
Numéro CAS |
7306-12-9 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-phenylbut-3-enyl acetate |
InChI |
InChI=1S/C12H14O2/c1-10(8-9-14-11(2)13)12-6-4-3-5-7-12/h3-7H,1,8-9H2,2H3 |
Clé InChI |
RIKRCGVPSVKZJW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(=C)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)OCCC(=C)C1=CC=CC=C1 |
Key on ui other cas no. |
7306-12-9 |
Synonymes |
3-phenyl-3-buten-1-yl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















